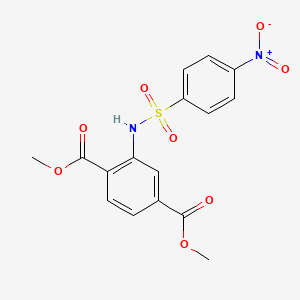![molecular formula C19H20N4OS B11640426 (4Z)-4-{[8-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol](/img/structure/B11640426.png)
(4Z)-4-{[8-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-{[8-metil-2-(piperidin-1-il)quinolin-3-il]metilideno}-2-sulfanil-4H-imidazol-5-ol es un complejo compuesto orgánico que pertenece a la clase de imidazoles. Los imidazoles son compuestos heterocíclicos que contienen átomos de nitrógeno en la estructura del anillo. Este compuesto en particular se caracteriza por su estructura única, que incluye una porción de quinolina, un anillo de piperidina y un grupo sulfánil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4Z)-4-{[8-metil-2-(piperidin-1-il)quinolin-3-il]metilideno}-2-sulfanil-4H-imidazol-5-ol típicamente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación de la porción de quinolina: El anillo de quinolina se puede sintetizar mediante la síntesis de Skraup, que implica la condensación de anilina con glicerol en presencia de ácido sulfúrico y un agente oxidante como el nitrobenceno.
Introducción del anillo de piperidina: El anillo de piperidina se puede introducir mediante reacciones de sustitución nucleofílica, donde un derivado adecuado de piperidina reacciona con el intermedio de quinolina.
Formación del anillo de imidazol: El anillo de imidazol se puede sintetizar mediante la síntesis de imidazol de Debus-Radziszewski, que implica la condensación de glioxal, amoníaco y un aldehído.
Ensamblaje final: El compuesto final se ensambla acoplando el intermedio de quinolina-piperidina con el derivado de imidazol en condiciones apropiadas, como el uso de una base como carbonato de potasio en un solvente adecuado como la dimetilformamida.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la escalabilidad. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y automatización para garantizar una calidad y eficiencia consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
(4Z)-4-{[8-metil-2-(piperidin-1-il)quinolin-3-il]metilideno}-2-sulfanil-4H-imidazol-5-ol puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo sulfánil se puede oxidar para formar sulfóxidos o sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El anillo de imidazol se puede reducir para formar imidazolinas utilizando agentes reductores como el borohidruro de sodio.
Sustitución: La porción de quinolina puede sufrir reacciones de sustitución electrófila, como la nitración o la halogenación, utilizando reactivos como el ácido nítrico o los halógenos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico
Reducción: Borohidruro de sodio, hidruro de litio y aluminio
Sustitución: Ácido nítrico, bromo, cloro
Principales productos formados
Oxidación: Sulfóxidos, sulfonas
Reducción: Imidazolinas
Sustitución: Nitroquinolina, derivados halogenados de quinolina
Aplicaciones Científicas De Investigación
Química
En química, (4Z)-4-{[8-metil-2-(piperidin-1-il)quinolin-3-il]metilideno}-2-sulfanil-4H-imidazol-5-ol se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología
En biología, este compuesto se ha estudiado por su potencial como sonda bioquímica. Su capacidad para interactuar con objetivos biológicos específicos lo hace útil para investigar procesos y vías celulares.
Medicina
En medicina, (4Z)-4-{[8-metil-2-(piperidin-1-il)quinolin-3-il]metilideno}-2-sulfanil-4H-imidazol-5-ol ha mostrado promesa como agente terapéutico. Su estructura única le permite interactuar con objetivos moleculares específicos, lo que lo convierte en un candidato para el desarrollo de fármacos en áreas como la oncología y las enfermedades infecciosas.
Industria
En la industria, este compuesto se puede utilizar como intermedio en la producción de productos farmacéuticos, agroquímicos y otros productos químicos finos. Su versatilidad y reactividad lo hacen valioso para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de (4Z)-4-{[8-metil-2-(piperidin-1-il)quinolin-3-il]metilideno}-2-sulfanil-4H-imidazol-5-ol implica su interacción con objetivos moleculares específicos. La porción de quinolina puede intercalarse en el ADN, interrumpiendo los procesos de replicación y transcripción. El anillo de piperidina puede mejorar la afinidad de unión del compuesto a ciertos receptores, mientras que el grupo sulfánil puede participar en reacciones redox, modulando el estrés oxidativo celular. Estas interacciones contribuyen colectivamente a la actividad biológica del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- (4Z)-4-{[8-metil-2-(piperidin-1-il)quinolin-3-il]metilideno}-2-sulfanil-4H-imidazol-5-ol
- (4Z)-4-{[8-metil-2-(piperidin-1-il)quinolin-3-il]metilideno}-2-sulfanil-4H-imidazol-5-tiol
- **(4Z)-4-{[8-metil-2-(piperidin-1-il)quinolin-3-il]metilideno}-2-sulfanil-4H-imidazol-5-amina
Unicidad
La singularidad de (4Z)-4-{[8-metil-2-(piperidin-1-il)quinolin-3-il]metilideno}-2-sulfanil-4H-imidazol-5-ol radica en su combinación específica de grupos funcionales y estructuras de anillo. La presencia tanto de la porción de quinolina como de imidazol, junto con el grupo sulfánil, proporciona un conjunto distinto de propiedades químicas y biológicas que lo diferencian de otros compuestos similares. Esta estructura única permite diversas aplicaciones e interacciones con varios objetivos moleculares.
Propiedades
Fórmula molecular |
C19H20N4OS |
|---|---|
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
(5Z)-5-[(8-methyl-2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H20N4OS/c1-12-6-5-7-13-10-14(11-15-18(24)22-19(25)20-15)17(21-16(12)13)23-8-3-2-4-9-23/h5-7,10-11H,2-4,8-9H2,1H3,(H2,20,22,24,25)/b15-11- |
Clave InChI |
HBIPMQHSYGODKA-PTNGSMBKSA-N |
SMILES isomérico |
CC1=C2C(=CC=C1)C=C(C(=N2)N3CCCCC3)/C=C\4/C(=O)NC(=S)N4 |
SMILES canónico |
CC1=C2C(=CC=C1)C=C(C(=N2)N3CCCCC3)C=C4C(=O)NC(=S)N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11640344.png)
![(5Z)-5-[4-(benzyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11640349.png)
![2-Amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640364.png)
![ethyl 3-[(N-benzylglycyl)amino]-5-fluoro-1H-indole-2-carboxylate](/img/structure/B11640367.png)
![(5Z)-1-(4-methoxyphenyl)-2-sulfanyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]pyrimidine-4,6(1H,5H)-dione](/img/structure/B11640370.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B11640372.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11640376.png)
![ethyl 4-(5-{(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11640383.png)
![4-{[4-(4-Chlorobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B11640388.png)
![methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate](/img/structure/B11640401.png)
![6-Amino-4-(3-fluorophenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11640413.png)
![(6Z)-6-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640417.png)
![3-(2-chlorophenyl)-N'-[(2-hydroxy-3-methylphenyl)carbonyl]-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11640419.png)

